Product packaging for 4,5-Dimethylphenanthrene(Cat. No.:CAS No. 3674-69-9)

4,5-Dimethylphenanthrene

Cat. No.: B14150737
CAS No.: 3674-69-9
M. Wt: 206.28 g/mol
InChI Key: GWWHAAHVHHLOQW-UHFFFAOYSA-N
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Description

Significance within Polycyclic Aromatic Hydrocarbon (PAH) Chemistry

Polycyclic aromatic hydrocarbons are a major class of pollutants, with some members being known carcinogens, mutagens, and teratogens. ca.gov Phenanthrene (B1679779), the parent compound of 4,5-dimethylphenanthrene, is the smallest PAH to possess both a sterically hindered "bay-region" and a reactive "K-region," making it a crucial model compound for studying the metabolism of PAHs. taylorandfrancis.com The addition of methyl groups, as in this compound, can further influence the chemical and toxicological properties of the parent PAH.

The steric hindrance in this compound, caused by the proximity of the two methyl groups, forces the phenanthrene backbone to twist out of planarity. researchgate.netrsc.org This distortion affects its electronic properties, reactivity, and interactions with other molecules. The study of such sterically hindered PAHs is crucial for understanding structure-activity relationships within this large class of compounds. For instance, the degree of planarity can impact the molecule's ability to intercalate into DNA, a key step in the mechanism of action for many PAH carcinogens.

Historical Development of Research on Sterically Hindered Phenanthrenes

Early research into sterically hindered phenanthrenes was largely driven by the desire to understand the effects of substitution on the aromatic system. The synthesis of this compound was a notable achievement, providing a key molecule for studying the consequences of intramolecular overcrowding. rsc.orgacs.org Initial synthetic routes were often multi-step and low-yielding. rsc.org For example, one of the earlier syntheses involved the ozonolysis of pyrene (B120774). gla.ac.ukrsc.org

Later synthetic methods focused on improving efficiency and yield. A notable advancement was the development of a new synthesis method reported in the Journal of the American Chemical Society. acs.org More recent synthetic strategies have utilized acid-catalyzed bisannulation reactions to create sterically hindered 4,5-diarylphenanthrenes. rsc.orgsemanticscholar.org

The study of these molecules has been greatly aided by the development of advanced analytical techniques. X-ray crystallography has been instrumental in confirming the non-planar structure of this compound and quantifying the distortion. acs.org Nuclear Magnetic Resonance (NMR) spectroscopy has also been a powerful tool for studying the dynamic processes in these molecules, such as the rotational isomers of 9,10-dihydro-4,5-dimethylphenanthrene. capes.gov.br

Overview of Contemporary Research Directions

Current research on this compound and other sterically hindered PAHs is diverse and spans several scientific disciplines.

Materials Science: The unique optical and electronic properties of twisted phenanthrenes make them promising candidates for new organic materials. rsc.org Researchers are exploring their potential use in organic light-emitting diodes (OLEDs) and circularly polarized luminescent materials. rsc.org The ability to tune the helical structure of these molecules by adding different substituents opens up possibilities for designing materials with specific properties. semanticscholar.org

Environmental Science: The environmental fate and transport of alkylated PAHs, including dimethylphenanthrenes, are areas of active investigation. Studies have shown that alkylated PAHs are significant components of petroleum and can be found in contaminated sediments and crude oil. researchgate.netresearchgate.net Research is ongoing to understand the biodegradation of these compounds, with some studies indicating that this compound can be a degradation product of larger PAHs like pyrene. mdpi.com Furthermore, the metabolism of alkylated PAHs in organisms like fish is being studied to identify potential biomarkers for oil pollution. nih.gov

Computational Chemistry: Computational methods are being used to predict the crystal structure and properties of this compound. rsc.org These studies help in understanding the forces that govern the packing of these non-planar molecules in the solid state and can guide the design of new materials. rsc.org Theoretical studies also provide insights into the racemization barriers of chiral helicenes, which are related to sterically hindered phenanthrenes. researchgate.net

Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₆H₁₄ nist.govchemnet.com
Molecular Weight 206.2824 g/mol nist.govchemnet.com
CAS Registry Number 3674-69-9 nist.govchemnet.com
Boiling Point 370.8°C at 760 mmHg chemnet.com
Melting Point 69.5-70 °C acs.org
Density 1.084 g/cm³ chemnet.com
Flash Point 169.1°C chemnet.com
Vapor Pressure 2.3E-05 mmHg at 25°C chemnet.com
Enthalpy of Sublimation 85.7 kJ/mol at 383 K nist.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H14 B14150737 4,5-Dimethylphenanthrene CAS No. 3674-69-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3674-69-9

Molecular Formula

C16H14

Molecular Weight

206.28 g/mol

IUPAC Name

4,5-dimethylphenanthrene

InChI

InChI=1S/C16H14/c1-11-5-3-7-13-9-10-14-8-4-6-12(2)16(14)15(11)13/h3-10H,1-2H3

InChI Key

GWWHAAHVHHLOQW-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C=CC3=CC=CC(=C32)C

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 4,5 Dimethylphenanthrene

Classical and Modern Synthetic Routes

The synthesis of 4,5-dimethylphenanthrene, a sterically hindered polycyclic aromatic hydrocarbon, has been approached through various classical and modern synthetic methodologies. These routes often contend with the steric strain imposed by the two methyl groups in the bay region.

Multi-step Syntheses from Pyrene (B120774) Derivatives

A notable synthesis of this compound begins with pyrene. rsc.org The process involves the ozonolysis of pyrene to yield 4-formylphenanthrene-5-carboxylic acid. rsc.org This intermediate is then subjected to a series of transformations.

The general synthetic sequence is as follows:

Ozonolysis: Pyrene is treated with ozone to cleave the 4,5-bond, forming 4-formylphenanthrene-5-carboxylic acid. rsc.org

Esterification: The carboxylic acid is esterified, for example, with methanolic hydrogen chloride to give the corresponding methyl ester. rsc.org

Reduction: The ester and formyl groups are reduced to hydroxyl groups using a strong reducing agent like lithium aluminium hydride, yielding 4,5-bis(hydroxymethyl)phenanthrene. rsc.org

Halogenation: The diol is converted to the corresponding dihalide, for instance, 4,5-bis(bromomethyl)phenanthrene, using a reagent like phosphorus tribromide. rsc.org

Final Step: The final step to this compound can be achieved through various methods, including the formation of a diisothiouronium salt followed by decomposition.

The yields for each step in this pathway are reported to be around 80%. rsc.org

StepReactantReagentsProductYield (%)Reference
1PyreneO₃4-Formylphenanthrene-5-carboxylic acid- rsc.org
24-Formylphenanthrene-5-carboxylic acidMethanolic HClMethyl 4-formylphenanthrene-5-carboxylate~80 rsc.org
3Methyl 4-formylphenanthrene-5-carboxylateLiAlH₄4,5-Bis(hydroxymethyl)phenanthrene~80 rsc.org
44,5-Bis(hydroxymethyl)phenanthrenePBr₃, Pyridine4,5-Bis(bromomethyl)phenanthrene- rsc.org
54,5-Bis(bromomethyl)phenanthreneThiouronium salt formation/decompositionThis compound~80 rsc.org

This table outlines the key steps in the synthesis of this compound from pyrene.

Synthesis from Biphenyl (B1667301) Precursors

Another classical approach involves the cyclization of suitably substituted biphenyls. One such method utilizes the treatment of 2,2′-bis(chloromethyl)-6,6′-dimethylbiphenyl with sodium amide in liquid ammonia (B1221849) to produce this compound in high yield. researchgate.net A similar strategy starting from 6,6'-dimethyldiphenyl-2,2'-dialdehyde with hydrazine, however, failed to produce the target molecule. rsc.org

More modern approaches leverage transition metal-catalyzed reactions. For instance, a copper-catalyzed coupling of N-tosylhydrazones derived from o-formyl biphenyls with terminal alkynes can lead to the formation of the phenanthrene (B1679779) core. acs.org

Starting MaterialReagentsProductYieldReference
2,2′-Bis(chloromethyl)-6,6′-dimethylbiphenylNaNH₂ / liquid NH₃This compoundHigh researchgate.net
6,6'-Dimethyldiphenyl-2,2'-dialdehydeHydrazineNo reaction- rsc.org

This table summarizes synthetic attempts towards this compound from biphenyl precursors.

Photochemical Cyclization Strategies (e.g., Stilbene (B7821643) Photocyclization)

The photocyclization of stilbene derivatives, often referred to as the Mallory reaction, is a powerful tool for synthesizing phenanthrenes. nih.govresearchgate.net This reaction typically involves the UV irradiation of a stilbene in the presence of an oxidizing agent, such as iodine and oxygen, to facilitate the cyclization and subsequent aromatization to the phenanthrene skeleton. sci-hub.se

For the synthesis of substituted phenanthrenes, the corresponding substituted stilbenes are required. While the general principle is applicable, the synthesis of this compound via this route is less specifically detailed in the provided literature, which tends to focus on other isomers like 2,3-dimethylphenanthrene (B1619752) from 2-methoxy-4,5-dimethylstilbene. sci-hub.se The success of this method for this compound would depend on the synthesis of a suitably substituted stilbene precursor. The reaction is generally carried out in dilute solutions (around 0.01 M) to minimize photodimerization side reactions. sci-hub.se

Reaction TypePrecursor TypeKey ReagentsGeneral ProductKey FeaturesReferences
Mallory ReactionStilbene derivativeUV light, I₂, O₂Phenanthrene derivativeOnly cis-isomer cyclizes; trans-isomer isomerizes in situ. nih.govsci-hub.se

This table describes the general parameters of the Mallory photocyclization for phenanthrene synthesis.

Other Novel Synthetic Approaches

Recent advancements have introduced new strategies for constructing the phenanthrene framework, particularly for sterically hindered derivatives. One such method involves the acid-catalyzed bisannulation of benzenediacetaldehydes with alkynes. nih.gov For example, treatment of 1,4-benzenediacetaldehyde with terminal aryl alkynes in the presence of a Lewis acid like B(C₆F₅)₃ can yield 4,5-diarylphenanthrenes. nih.gov While not directly producing this compound, this methodology offers a pathway to sterically hindered 4,5-disubstituted phenanthrenes.

Another novel approach is the Hauser-Kraus annulation, which has been utilized to synthesize functionalized phenanthrenes from sulfonylphthalides and Morita-Baylis-Hillman adducts of nitroalkenes. researchgate.net This method provides access to phenanthrenes with various substitution patterns.

Reactivity Studies and Derivatization

Reduction Reactions and Formation of Dianions

The reactivity of this compound has been explored, particularly in reduction reactions. The strained nature of the molecule due to the methyl groups influences its chemical behavior.

The polarographic reduction of 4,5-dimethyl-9,10-phenanthrenequinone has been studied to measure the steric effect of the methyl groups on the conversion of the quinone to the corresponding hydroquinone. acs.org The reduction of 4,5-dimethylphenanthrenequinone was found to be more difficult than that of 2,7-dimethylphenanthrenequinone, highlighting the steric hindrance of the 4,5-dimethyl substitution pattern. acs.org

Furthermore, like other polycyclic aromatic hydrocarbons, this compound can form a dianion upon reduction with alkali metals. These dianions are valuable intermediates in organic synthesis. The formation of stable radical anions and dianions has been observed for related helical systems, suggesting similar behavior for this compound. researchgate.net

CompoundReaction TypeKey ObservationReference
4,5-Dimethyl-9,10-phenanthrenequinonePolarographic ReductionMore difficult to reduce than the 2,7-dimethyl isomer due to steric strain. acs.org
This compound (by analogy)Reduction with alkali metalsPotential to form stable dianions, useful as synthetic intermediates. researchgate.net

This table highlights key findings in the reactivity of this compound and its derivatives.

Halogenation and Related Transformations

The introduction of halogen atoms to the this compound core can be directed at either the aromatic ring system or the methyl substituents, depending on the reaction conditions. A key transformation involves the halogenation of the methyl groups, which serves as a crucial step for further synthetic modifications.

Research has detailed the synthesis of 4,5-bis(bromomethyl)phenanthrene. This is achieved through the reaction of 4,5-bis(hydroxymethyl)phenanthrene with phosphorus tribromide. rsc.org This conversion of a diol to a dibromide is a standard and efficient method for introducing bromine atoms onto the methyl groups, preparing the molecule for subsequent reactions.

Another study highlighted a dynamic-kinetic resolution strategy for synthesizing axially chiral this compound derivatives. rsc.org This process involves the halogenation and rearrangement of a racemic alcohol precursor, demonstrating an advanced application of halogenation in the stereoselective synthesis of complex phenanthrene structures. rsc.org While aromatic systems like phenanthrene are generally susceptible to electrophilic substitution such as halogenation, specific details on the direct halogenation of the this compound aromatic nucleus are less commonly reported in the context of major synthetic routes.

Formation of Cyclic Ethers

The formation of a cyclic ether from precursors of this compound is a notable and sometimes unexpected transformation. This intramolecular cyclization occurs readily from 4,5-disubstituted phenanthrene derivatives.

A significant finding was the spontaneous formation of a cyclic ether during attempts to reduce 4,5-bis(bromomethyl)phenanthrene. When this dibromide was treated with lithium aluminium hydride with the goal of producing this compound, the primary isolated product was the corresponding cyclic ether. rsc.org This indicates a facile intramolecular Williamson ether synthesis-type reaction, where the presumed intermediate alkoxide attacks the adjacent bromomethyl group.

Further research confirmed the ease of this cyclization. The dehydration of 4,5-bis(hydroxymethyl)phenanthrene, even in the presence of only trace amounts of acid, leads to the formation of the same cyclic ether. This reaction underscores the steric proximity of the two substituent groups at the 4 and 5 positions, which favors the formation of a new heterocyclic ring. Newman and Whitehouse also observed this ready dehydration when preparing the ether from the bishydroxymethyl derivative.

The reaction pathway to this cyclic ether is efficient, proceeding smoothly under relatively mild conditions. The table below summarizes the key starting materials and the resulting cyclic ether product.

Starting MaterialReagent(s)ProductReference
4,5-bis(bromomethyl)phenanthreneLithium aluminium hydrideCyclic Ether rsc.org
4,5-bis(hydroxymethyl)phenanthreneTrace acid / HeatCyclic Ether
4,5-bis(hydroxymethyl)phenanthreneAcetic anhydride, Potassium acetateCyclic Ether rsc.org

Advanced Structural Characterization and Stereochemical Investigations of 4,5 Dimethylphenanthrene

Analysis of Molecular Conformation and Planarity

Unlike its parent, phenanthrene (B1679779), which is nearly planar, 4,5-dimethylphenanthrene is forced into a twisted, non-planar conformation due to the presence of two methyl groups in the sterically crowded bay region.

The placement of methyl groups at the 4 and 5 positions of the phenanthrene core results in severe steric repulsion. This "clashing" of the methyl groups prevents the molecule from adopting a planar geometry. uzh.ch Instead, the aromatic framework undergoes significant out-of-plane distortion, resulting in a helical or twisted backbone. uzh.ch This inherent chirality makes this compound a key example of a twisted arene. amazonaws.com The steric hindrance introduced by the methyl groups is a predominant factor, making it challenging for the molecule to form diverse or dense packing motifs in the solid state. amazonaws.com

The degree of distortion from planarity is quantified by specific torsional and dihedral angles, which have been determined through X-ray crystallography and supported by theoretical calculations. ethernet.edu.et The torsional angle defined by the atoms C-4-C-4a-C-4b-C-5, which describes the twist in the bay region, has been experimentally determined to be 31.5°. ethernet.edu.et

Table 1: Key Torsional and Dihedral Angles in this compound

Angle Description Atoms Involved Value (°) Method
Bay Region Torsional Angle C-4—C-4a—C-4b—C-5 31.5 X-ray Diffraction ethernet.edu.et
Dihedral Angle Between Outer Rings Mean plane of Ring A vs. Ring C 27.9 X-ray Diffraction ethernet.edu.et

Elucidation of Non-Planar Aromatic Frameworks Induced by Bay Region Steric Crowding

Crystallographic Studies

Crystallographic techniques, particularly single-crystal X-ray diffraction, have been fundamental in providing a definitive look at the solid-state structure of this compound.

The definitive molecular structure of this compound was established through single-crystal X-ray diffraction analysis. ethernet.edu.etacs.org These studies provided the first experimental proof and precise measurement of the non-planar, twisted geometry that had been speculated to exist due to steric hindrance. uzh.ch The analysis confirmed the significant out-of-plane distortion and provided the exact bond lengths and angles, including the crucial dihedral angles that define its helical shape. ethernet.edu.et Similar analyses have been performed on derivatives, such as this compound-9,10-dione, to understand how functionalization impacts the molecular and crystal structure. nih.gov

The crystal packing of this compound is largely governed by its twisted shape and the nature of its substituents. The primary intermolecular forces at play are weak van der Waals interactions, specifically methyl-methyl interactions between adjacent molecules. amazonaws.com Due to the molecule's inherent chirality and the steric hindrance from the methyl groups, it cannot pack efficiently in the crystal lattice. amazonaws.com This inefficient packing results in a relatively low crystal density of 1.25 g/cm³. amazonaws.com Computational studies have shown that most predicted low-energy crystal structures adopt the same packing motif and space group as the experimentally determined structure, highlighting a strong preference for a specific packing arrangement. amazonaws.com

Polymorphism, the ability of a compound to exist in more than one crystal form, has been investigated for this compound using computational crystal structure prediction (CSP) methods. rsc.orgrsc.org CSP workflows, which use algorithms to generate and rank plausible crystal structures based on their lattice energy, have been successfully applied to this chiral arene. amazonaws.comrsc.org

These computational predictions successfully identified the known experimental structure and ranked it as the most stable form. rsc.orgrsc.org The calculations revealed a large energy gap between the experimental structure and the next lowest-energy putative structures, with only two alternative structures found within 10 kJ/mol. amazonaws.com This finding is consistent with the generally lower occurrence of polymorphism observed in chiral compounds and suggests that this compound is unlikely to exhibit multiple stable polymorphic forms under normal conditions. amazonaws.comacs.org

Investigation of Crystal Packing Motifs and Intermolecular Interactions

Stereochemical Aspects

The unique structural features of this compound give rise to fascinating stereochemical properties, primarily centered around the concept of atropisomerism, where rotation around a single bond is restricted. This section delves into the inherent chirality, rotational barriers, and methods for separating the resulting stereoisomers.

Inherent Chirality and Helicity in 4,5-Disubstituted Phenanthrenes

The phenanthrene skeleton itself is nearly planar. ethernet.edu.et However, the introduction of substituents at the 4- and 5-positions induces significant steric strain. In this compound, the close proximity of the two methyl groups forces the phenanthrene backbone to distort from planarity, adopting a helical, non-superimposable, mirror-image form. ethernet.edu.etrsc.orgnih.gov This distortion results in a molecule that is inherently chiral, a property known as helicity. rsc.orgnih.gov

The non-planar conformation is a direct consequence of the severe non-bonding interactions that would occur between the substituents at the C-4 and C-5 positions in a planar arrangement. rsc.org X-ray crystallography of this compound reveals a significant torsional angle of 31.5° between the C4-C4a-C4b-C5 atoms, quantifying the extent of this helical twist. ethernet.edu.et The dihedral angle between the mean planes of the two outer benzene (B151609) rings (A and C) is 27.9°. ethernet.edu.et This twisted structure results in two stable enantiomeric forms, denoted as (P) for plus (right-handed helix) and (M) for minus (left-handed helix). The existence of these stable, non-interconverting (at room temperature) enantiomers is a hallmark of atropisomerism in this class of compounds.

The principle of inherent chirality extends to other 4,5-disubstituted phenanthrenes, where the degree of distortion and the stability of the enantiomers are influenced by the steric bulk of the substituents. rsc.orgrsc.org For instance, replacing the methyl groups with larger aryl groups can further increase the helical twist and the barrier to rotation. rsc.org

Studies on Enantiomerization Barriers and Configurational Stability

The configurational stability of the enantiomers of this compound is determined by the energy barrier to rotation around the C4a-C4b bond, which would allow for the interconversion of the (P) and (M) forms. This process is known as enantiomerization or racemization. ethernet.edu.etrsc.org The transition state for this process involves the substituents passing each other, which is energetically unfavorable due to severe steric hindrance. rsc.org

Early recognition of this hindered rotation dates back to the 1940s, although experimental confirmation for this compound came much later due to its relatively rapid racemization at ambient temperatures. aps.org The activation barrier (ΔG‡) for the racemization of this compound was determined to be 16.1 kcal/mol at 25 °C. ethernet.edu.et This barrier, while substantial enough to allow for the observation and even separation of the enantiomers at low temperatures, indicates a rapid rate of inversion at room temperature. ethernet.edu.et The strain energy within the this compound molecule, a measure of its deviation from an ideal planar structure, has been calculated to be 12.6 kcal/mol. ethernet.edu.et

The conformational stability is highly dependent on the nature of the substituents at the 4 and 5 positions. rsc.org Studies on other 4,5-disubstituted phenanthrenes have shown that bulkier substituents lead to higher enantiomerization barriers. For example, a 4,5-diarylphenanthrene derivative was found to have a significantly higher racemization barrier of 126 kJ/mol (approximately 30.1 kcal/mol) at 100 °C, indicating much greater configurational stability. rsc.orgresearchgate.net Computational studies on related helical systems, such as helicenes, have also been used to predict and understand these rotational barriers. nih.gov

Table 1: Enantiomerization Barrier and Structural Data for this compound and a Related Compound
CompoundParameterValueReference
This compoundActivation Barrier (ΔG‡) for Racemization16.1 kcal/mol (at 25 °C) ethernet.edu.et
Strain Energy12.6 kcal/mol ethernet.edu.et
C4-C4a-C4b-C5 Torsional Angle (θ)31.5° ethernet.edu.et
Dihedral Angle (Outer Rings)27.9° ethernet.edu.et
4,5-Diarylphenanthrene derivativeRacemization Barrier126 kJ/mol (at 100 °C) rsc.org

Methodologies for the Resolution of Axial Isomers

The separation of the (P) and (M) enantiomers of axially chiral compounds like this compound is known as resolution. Given the moderate barrier to racemization for this compound, its resolution presents a challenge that often requires specialized techniques.

One successful method for the resolution of this compound enantiomers is chiral High-Performance Liquid Chromatography (HPLC) . ethernet.edu.et This technique employs a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, causing them to travel through the column at different rates and thus be separated. For this compound, this separation was achieved at cryogenic temperatures (between -70 °C and -80 °C) to slow down the on-column racemization, which would otherwise compromise the resolution. ethernet.edu.et Polysaccharide-based CSPs are commonly used for the resolution of a wide range of chiral compounds. scirp.org

Another general and widely used strategy for the resolution of racemates is through the formation of diastereomeric salts . nih.govunchainedlabs.com This indirect method involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent, typically an acid or a base. This reaction forms a pair of diastereomeric salts, which, unlike enantiomers, have different physical properties such as solubility. unchainedlabs.comgavinpublishers.com These differences in solubility can then be exploited to separate the diastereomers through fractional crystallization. Once separated, the individual diastereomers can be treated to cleave the resolving agent, yielding the pure enantiomers of the original compound. While this method is powerful, its application to non-functionalized hydrocarbons like this compound would require prior conversion to a derivative containing a suitable functional group (e.g., a carboxylic acid) that can form salts.

The general approaches to chiral separation are summarized below:

Table 2: General Methodologies for the Resolution of Chiral Compounds
MethodologyPrincipleApplicability to this compound
Chiral HPLCDifferential interaction of enantiomers with a chiral stationary phase, leading to different retention times. sigmaaldrich.comDemonstrated to be effective at cryogenic temperatures. ethernet.edu.et
Diastereomeric Salt FormationConversion of a racemate into a mixture of diastereomers with different physical properties (e.g., solubility) by reaction with a chiral resolving agent. gavinpublishers.comrsc.orgRequires derivatization to introduce a functional group capable of salt formation.
Chiral DerivatizationCovalent reaction of enantiomers with a chiral derivatizing agent to form diastereomers that can be separated on a standard achiral chromatography column. chiralpedia.comRequires a suitable functional group on the molecule for the derivatization reaction.

Computational and Theoretical Chemistry Studies on 4,5 Dimethylphenanthrene

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are at the forefront of theoretical studies on 4,5-dimethylphenanthrene, offering precise insights into its electronic structure and geometry.

Density Functional Theory (DFT) has become a workhorse for studying systems like this compound due to its balance of accuracy and computational cost. amazonaws.com Modern studies frequently employ dispersion-inclusive DFT methods to accurately model the non-covalent interactions that are critical for determining crystal packing and stability. rsc.orgrsc.org

Researchers have used a crystal structure prediction (CSP) workflow where structures generated by other means are ranked using DFT methods. rsc.org In the case of this compound, its experimental structure was successfully ranked as the most stable by these dispersion-inclusive DFT calculations. rsc.orgrsc.org The choice of the specific exchange-correlation functional and dispersion method can influence the energy ranking of potential crystal structures, although for this compound, the ranking is not significantly affected by this choice. researchgate.net DFT calculations have also been used to investigate the electronic circular dichroism spectra of asymmetrically substituted molecules like this compound, showing good agreement with experimental results. capes.gov.br

Table 1: Application of DFT Methods in this compound Studies
DFT ApplicationMethod/FunctionalKey FindingsReference(s)
Crystal Structure RankingDispersion-inclusive DFTRanked the experimental structure as the most stable. rsc.orgrsc.org
Energy Ranking SensitivityVarious functionalsEnergy ranking of structures is not significantly affected by the choice of DFT method. researchgate.net
Electronic PropertiesDFT with CICalculation of electronic circular dichroism spectra showed good agreement with experiments. capes.gov.br
Geometry OptimizationPBE with TS dispersionUsed for energy evaluation and geometry relaxation in CSP workflows. amazonaws.com

Conformational analysis is essential for understanding the flexibility and shape of molecules. Molecular Mechanics (MM) methods, such as MMX, and semi-empirical methods, like Modified Neglect of Diatomic Overlap (MNDO), are computationally efficient approaches for exploring the potential energy surface of large molecules.

Molecular mechanics programs have been successfully used for the conformational analysis of complex, related structures, revealing how stereochemistry influences the conformation and the rotational barriers between monomer units. rsc.org Semi-empirical methods like MNDO, AM1, and PM3 are developed to provide faster, albeit more approximate, results compared to ab initio or DFT methods. acs.orgdtic.mil These methods are often used for initial explorations of large systems or for dynamic simulations where a vast number of energy evaluations are required. mpg.de

While these methods are well-suited for the conformational analysis of polycyclic aromatic hydrocarbons, specific studies applying MMX or MNDO directly to the conformational analysis of this compound were not prominent in the reviewed literature. The primary computational focus has been on DFT and specialized crystal structure prediction algorithms.

Density Functional Theory (DFT) for Structural Optimization and Electronic Properties

Crystal Structure Prediction (CSP) Methodologies

Predicting the crystal structure of a molecule from its chemical diagram alone is a major challenge in computational chemistry. For this compound, its non-planar, chiral nature makes this particularly complex.

A successful workflow for predicting the crystal structure of this compound involves the use of the random structure generator, Genarris, and the genetic algorithm (GA), GAtor. rsc.orgrsc.org Genarris is an open-source tool that generates random, physically plausible molecular crystal structures that can be used to seed more sophisticated searches. arxiv.org

GAtor then takes this initial population of structures and applies principles of evolution to search for the most stable crystal packing. rsc.orgscispace.com For this compound, both Genarris and GAtor were able to successfully generate the known experimental structure multiple times. rsc.orgrsc.org A key feature of GAtor, known as evolutionary niching, was particularly helpful. This technique penalizes the fitness of over-sampled regions of the potential energy surface, steering the algorithm toward under-explored areas. rsc.orgrsc.org This was crucial for overcoming the difficulty in packing the oddly shaped this compound molecule and finding its narrow energy basin corresponding to the experimental structure. amazonaws.com

Table 2: Findings from CSP Studies on this compound
CSP ToolFunctionKey Finding for this compoundReference(s)
Genarris Random Structure GeneratorSuccessfully generated the known experimental crystal structure. rsc.orgrsc.org
GAtor Genetic AlgorithmFound the experimental structure, aided significantly by its "evolutionary niching" feature. amazonaws.comrsc.orgrsc.org

The potential energy surface (PES) is a conceptual landscape that maps the energy of a system as a function of its geometry. wikipedia.org For molecular crystals, the PES is incredibly complex, with numerous local minima corresponding to different possible polymorphs. acs.org

The study of this compound's PES reveals that it has a twisted backbone and sterically hindered methyl groups, which make it non-planar and difficult to pack efficiently. amazonaws.comrsc.org This results in a sparse potential energy landscape with very few low-energy minima. rsc.org Computational explorations found only two putative polymorphic structures within 10 kJ/mol of the experimental structure's energy. rsc.org The experimental structure itself resides in a narrow energy basin on the potential energy surface, making it challenging for CSP methods to locate without advanced search strategies like niching. amazonaws.comrsc.org

Application of Genetic Algorithms (GAtor) and Random Structure Generators (Genarris)

Electronic Structure and Reactivity Modeling

Modeling the electronic structure of this compound is key to understanding its chemical behavior and properties. Due to its twisted, chiral structure, it serves as an interesting subject for such studies.

DFT calculations have been instrumental in modeling its electronic properties. amazonaws.com For instance, calculations have been performed to understand its electronic circular dichroism spectrum, which is a property arising from its chirality. capes.gov.br Furthermore, reactive force fields like ReaxFF have been developed to simulate chemical reactions in large-scale systems. The parameterization of ReaxFF for hydrocarbons included data for this compound, specifically its heat of formation, which is a fundamental property related to its stability and reactivity. acs.org The calculated heat of formation for this compound using ReaxFF was found to be 46.27 kcal/mol, which compares reasonably with the experimental value of 49.40 kcal/mol. acs.org

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry used to describe chemical reactivity and electronic properties. researchgate.netscirp.org The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity.

A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule is more reactive. DFT calculations are a standard method for determining the energies of these frontier orbitals. scirp.orgresearchgate.net For this compound, computational studies have been performed to determine its electronic properties. One study focusing on crystal structure prediction and electronic properties calculated the energy difference between the frontier orbitals. amazonaws.com The analysis revealed that the LUMO is approximately 1.2 eV higher in energy than the HOMO, providing a quantitative measure of its electronic gap. amazonaws.com

ParameterCalculated ValueSignificance
HOMO-LUMO Energy Gap~1.2 eV amazonaws.comIndicates the energy required for electronic excitation and relates to molecular reactivity.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule. researchgate.net It is an invaluable tool for predicting how a molecule will interact with other chemical species, particularly for identifying sites susceptible to electrophilic and nucleophilic attack. researchgate.net The MEP map is color-coded to represent different potential values: red indicates regions of high electron density (negative potential), which are attractive to electrophiles, while blue indicates regions of low electron density (positive potential), which are attractive to nucleophiles. Green and yellow represent areas with intermediate potential.

For aromatic systems like this compound, the MEP map typically shows a region of negative electrostatic potential (red/yellow) above and below the plane of the aromatic rings, corresponding to the delocalized π-electron system. The hydrogen atoms on the periphery of the molecule typically create regions of positive potential (blue). Computational studies on this compound have included the calculation of its electrostatic potential. rsc.orgumsl.edu Specifically, the total variance of the electrostatic potential on the electron isodensity surface has been calculated, providing a quantitative measure of the charge distribution. rsc.org Another study employed Comparative Molecular Field Analysis (CoMFA) to compute the steric and electrostatic potentials for the molecule. umsl.edu These analyses help in understanding the non-covalent interactions and reactive behavior of this compound.

Simulation of Spectroscopic Properties (e.g., NMR, UV-Vis, IR)

Computational methods allow for the accurate simulation of various spectroscopic properties, providing a powerful complement to experimental measurements. By calculating spectra computationally, researchers can aid in the assignment of experimental signals, predict the spectra of unknown molecules, and understand the structural basis for observed spectroscopic features.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is highly sensitive to the local electronic environment of each nucleus. The nonplanar, chiral conformation of this compound, caused by steric hindrance between the two methyl groups, has a distinct effect on its NMR spectrum. thieme-connect.de This twisting influences the 'H NMR chemical shifts, and computational studies have successfully correlated the degree of helical twist in 4,5-disubstituted phenanthrenes with their NMR parameters. huji.ac.il Methods like the Gauge-Independent Atomic Orbital (GIAO) approach are commonly used within a DFT framework to calculate NMR chemical shifts with high accuracy. chemrevlett.com These simulations can reproduce experimental observations, such as the characteristic up-field shift of the methyl proton signals in this compound compared to its monomethylated counterparts. thieme-connect.de

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The HOMO-LUMO gap, determined from FMO analysis, corresponds to the lowest energy electronic excitation, which is observed as the absorption onset in the UV-Vis spectrum. nih.gov Time-Dependent Density Functional Theory (TD-DFT) is the state-of-the-art method for simulating electronic spectra, as it can predict the energies and intensities of electronic transitions. researchgate.net For this compound, TD-DFT calculations can model the absorption spectrum, providing theoretical support for the interpretation of experimental data.

IR Spectroscopy: Infrared (IR) spectroscopy measures the vibrational modes of a molecule. Computational frequency calculations are routinely used to assign the vibrational bands observed in experimental IR spectra. For dimethylphenanthrenes, detailed studies have been conducted where gas-phase IR spectra were recorded and analyzed with the aid of DFT calculations at the B3LYP/6-311G** level of theory. acs.org These calculations provide harmonic and anharmonic frequencies, which can be scaled to match experimental values closely. acs.org Furthermore, Potential Energy Distribution (PED) analysis is often performed to determine the precise nature of the atomic motions associated with each vibrational mode, such as C-H stretching or ring deformation. acs.org

Spectroscopy TypeCommon Computational MethodKey Calculated Parameters
NMRDFT with GIAO method chemrevlett.comChemical Shifts (δ), Spin-Spin Coupling Constants (J)
UV-VisTime-Dependent DFT (TD-DFT) researchgate.netExcitation Energies, Oscillator Strengths, λmax
IRDFT (e.g., B3LYP/6-311G**) acs.orgVibrational Frequencies (cm-1), IR Intensities, PEDs

Spectroscopic Analyses for Structural Elucidation and Electronic Properties of 4,5 Dimethylphenanthrene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides profound insights into the molecular structure of 4,5-dimethylphenanthrene, particularly concerning the steric interactions in its bay region and the dynamic conformational changes it undergoes.

The defining structural feature of this compound is the presence of two methyl groups in the sterically hindered "bay region." This forces the phenanthrene (B1679779) system out of planarity, resulting in a helical twist. researchgate.net This distortion is a direct consequence of the steric repulsion between the two methyl groups. In the ¹H NMR spectrum, this structural strain influences the chemical shifts of the protons. The protons of the methyl groups (C4-CH₃ and C5-CH₃) and the nearby aromatic protons (especially H-3 and H-6) would experience shifts indicative of this strained environment. The non-planar structure means that the protons on one side of the molecule are in a different chemical environment than those on the other, a key feature that can be probed by ¹H NMR. The steric crowding in the bay region leads to a chiral, non-planar conformation. amanote.com

Due to its non-planar, chiral structure, this compound exists as a pair of enantiomers. These enantiomers can interconvert through a process of conformational inversion, which can be conceptualized as the molecule flipping its helical twist. nist.govnist.gov This dynamic process can be studied using dynamic NMR (DNMR) spectroscopy. amanote.com

At low temperatures, the rate of interconversion is slow on the NMR timescale, and separate signals for chemically non-equivalent protons in the two enantiomeric forms might be observed if a chiral environment is introduced. As the temperature is increased, the rate of interconversion increases. When the rate becomes fast enough, the NMR spectrometer observes an average of the two conformations, leading to a coalescence of the signals. By analyzing the spectra at various temperatures, it is possible to determine the activation parameters, such as the Gibbs free energy of activation (ΔG‡), for the conformational inversion process. amanote.comsciengine.com This provides a quantitative measure of the molecule's configurational stability. nist.gov For related 4,5-disubstituted phenanthrenes, this barrier to planarity is significant and measurable. amanote.com

The substitution of hydrogen with its heavier isotope, deuterium (B1214612), causes subtle changes in molecular properties that can be detected by high-resolution NMR. researchgate.net This phenomenon, known as the deuterium isotope effect on chemical shifts, is a powerful tool for structural analysis. researchgate.netacs.org In this compound, replacing the protons of the methyl groups with deuterium (i.e., creating 4,5-bis(trideuteriomethyl)phenanthrene) would induce measurable shifts in the ¹³C NMR spectrum.

Isotope effects are transmitted through bonds and space. The primary effect would be observed on the methyl carbons themselves (a one-bond isotope effect, ¹ΔC(D)). More interestingly, two-bond isotope effects (²ΔC(D)) would be observed on the quaternary carbons to which the methyl groups are attached (C-4 and C-5). These effects arise because the C-D bond has a lower zero-point vibrational energy than the C-H bond, making it effectively shorter and altering the steric and electronic environment. Given the severe steric compression in the bay region of this compound, the magnitude of these isotope effects on the C-4 and C-5 chemical shifts would be particularly sensitive to the conformational state and the degree of steric strain.

Dynamic NMR Studies of Conformational Interconversion

Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic absorption spectrum of this compound, like other polycyclic aromatic hydrocarbons, is characterized by intense absorptions in the ultraviolet region. These absorptions arise from π → π* electronic transitions within the conjugated aromatic system. The spectrum typically consists of several bands of varying intensity, which correspond to transitions between different electronic energy levels.

Table 1: Representative UV Absorption Data for Phenanthrene in Cyclohexane This table provides data for the parent compound to illustrate the typical absorption regions for this class of molecule. The absorption maxima for this compound are expected to be slightly shifted to longer wavelengths.

Wavelength (λmax, nm)Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹)Transition Type
~251~65,000π → π
~293~14,000π → π
~330-350~200-300π → π* (Vibrationally structured)

Data is approximate and compiled from general spectroscopic principles and data for the parent phenanthrene system.

Infrared (IR) Spectroscopy and Vibrational Analysis

Infrared spectroscopy is a key technique for identifying the functional groups and analyzing the vibrational modes of a molecule. Each dimethylphenanthrene (DMP) isomer possesses a unique IR spectrum that can serve as a molecular fingerprint. The IR spectrum of this compound is dominated by absorptions corresponding to C-H and C-C bond vibrations.

Detailed studies on various DMP isomers, including gas-phase analysis, have been conducted to assign the observed vibrational bands. These assignments are often supported by Density Functional Theory (DFT) calculations to correlate experimental frequencies with specific molecular motions. The primary regions of interest in the IR spectrum of this compound are:

Aromatic C-H Stretching: Typically observed in the 3100-3000 cm⁻¹ region.

Aliphatic C-H Stretching: Arising from the methyl groups, these bands appear in the 3000-2850 cm⁻¹ region.

Aromatic C=C Stretching: These vibrations of the phenanthrene skeleton occur in the 1650-1450 cm⁻¹ region.

C-H Bending: Out-of-plane bending vibrations for the aromatic hydrogens are found in the fingerprint region below 900 cm⁻¹, and their pattern is characteristic of the substitution on the aromatic rings.

A comparison between experimentally observed and calculated frequencies for different vibrational modes in DMPs shows good agreement, although the extent of anharmonicity can differ for various types of vibrations.

Table 2: Characteristic Infrared Absorption Regions for this compound Based on general principles and data for dimethylphenanthrene isomers.

Wavenumber Range (cm⁻¹)Vibration TypeDescription
3100 - 3000Aromatic C-H StretchVibrations of the H-atoms attached to the aromatic rings.
3000 - 2850Aliphatic C-H StretchSymmetric and asymmetric stretching of the methyl (CH₃) groups.
1650 - 1450Aromatic C=C StretchSkeletal vibrations of the fused aromatic rings.
1470 - 1370C-H BendBending vibrations of the methyl groups.
Below 900Aromatic C-H BendOut-of-plane bending, characteristic of the substitution pattern.

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a critical tool for identifying unknown compounds, elucidating molecular structures, and quantifying compounds of interest. In the analysis of polycyclic aromatic hydrocarbons (PAHs) like this compound, various mass spectrometry techniques provide complementary information regarding molecular weight, elemental composition, and fragmentation pathways.

Electron Ionization (EI) Mass Spectrometry

Electron Ionization (EI) is a hard ionization technique that uses a high-energy electron beam (typically 70 eV) to ionize molecules in the gas phase. wikipedia.orgnd.edu This process imparts significant energy to the analyte molecule, leading to the formation of a molecular ion (M⁺) and extensive, reproducible fragmentation. wikipedia.orgacdlabs.com The resulting mass spectrum serves as a molecular fingerprint that can be used for structural identification by comparing it to spectral libraries.

For this compound (C₁₆H₁₄), the EI mass spectrum is characterized by a prominent molecular ion peak due to the stability of the aromatic ring system. libretexts.org The molecular ion (M⁺) is observed at a mass-to-charge ratio (m/z) of 206, which corresponds to the nominal molecular weight of the compound. nist.govnist.gov

The fragmentation pattern provides key structural information. The most significant fragmentation pathway involves the loss of a methyl radical (•CH₃), which is a characteristic cleavage for methylated PAHs. This loss results in a major fragment ion at m/z 191 ([M-15]⁺). The stability of the resulting ion, a methylphenanthrenyl cation, makes this a favored fragmentation route. Further fragmentation can occur but is generally less intense than the primary loss of a methyl group.

Table 1: Key Ions in the Electron Ionization Mass Spectrum of this compound Data sourced from NIST Mass Spectrometry Data Center. nist.gov

m/zProposed Ion FragmentRelative Intensity (%)
206[C₁₆H₁₄]⁺ (Molecular Ion)100
205[C₁₆H₁₃]⁺ ([M-H]⁺)24
191[C₁₅H₁₁]⁺ ([M-CH₃]⁺)55
189[C₁₅H₉]⁺ ([M-H₂-CH₃]⁺)16
165[C₁₃H₉]⁺11

Tandem Mass Spectrometry for Fragmentation Mechanism Elucidation

Tandem mass spectrometry (MS/MS) is an advanced technique used to probe the fragmentation pathways of specific ions, providing detailed structural insights. cedre.fr In an MS/MS experiment, an ion of interest (the precursor ion) is mass-selected, subjected to fragmentation through collision-induced dissociation (CID), and the resulting product ions are then mass-analyzed. orgchemboulder.com This method is invaluable for distinguishing between isomers and confirming fragmentation mechanisms.

For this compound, the molecular ion at m/z 206 would be selected as the precursor ion. The primary fragmentation mechanism observed upon CID is the cleavage of a carbon-carbon bond to expel a neutral methyl radical (•CH₃), a common pathway for odd-electron radical cations. orgchemboulder.com

Mechanism: [C₁₆H₁₄]⁺• (m/z 206) → [C₁₅H₁₁]⁺ (m/z 191) + •CH₃

The resulting product ion at m/z 191 is the most stable and therefore most abundant fragment. Further fragmentation of the m/z 191 ion can be induced at higher collision energies, potentially leading to the loss of a second methyl group or acetylene (B1199291) (C₂H₂), which are common neutral losses from PAHs. This multi-stage fragmentation helps to confirm the presence and arrangement of the alkyl substituents on the phenanthrene core. cedre.fr

High-Resolution Mass Spectrometry (HR-MS) for Precise Elemental Composition

High-Resolution Mass Spectrometry (HR-MS) provides highly accurate mass measurements (typically with an error of <5 ppm), which allows for the determination of the elemental composition of a molecule and its fragments. mst.dkrsc.org This capability is crucial for distinguishing between compounds that have the same nominal mass but different chemical formulas (isobars).

The theoretical exact mass of this compound (C₁₆H₁₄) is 206.10955 Da. An HR-MS instrument can measure this mass with high precision, confirming the elemental formula and ruling out other potential isobaric compounds. nist.gov For example, a compound with the elemental formula C₁₅H₁₀O also has a nominal mass of 206 Da, but its theoretical exact mass is 206.07316 Da. HR-MS can easily differentiate between these two compositions.

HR-MS is also applied to fragment ions to confirm their elemental formulas, adding another layer of confidence to structural assignments made during EI-MS and MS/MS analysis. The high mass accuracy allows for the unambiguous identification of complex analytes in various matrices. nih.govbac-lac.gc.ca

Table 2: Theoretical Exact Masses of this compound and Key Fragments

Proposed Ion FormulaNominal Mass (Da)Theoretical Exact Mass (Da)
C₁₆H₁₄206206.10955
C₁₅H₁₁191191.08608
C₁₅H₉189189.07043

Photochemical Reactivity and Excited State Dynamics of 4,5 Dimethylphenanthrene

Photocyclization Pathways and Mechanistic Investigations (e.g., from Substituted Stilbenes)

The principal photochemical pathway for the synthesis of 4,5-dimethylphenanthrene involves the intramolecular cyclization of appropriately substituted stilbene (B7821643) precursors, a transformation known as the Mallory reaction. wikipedia.orgnih.gov This reaction proceeds through a series of well-defined mechanistic steps. The process is initiated by the photochemical excitation of a stilbene derivative, which must be in, or isomerize to, its cis-conformation to allow for the subsequent cyclization. wikipedia.orgbeilstein-journals.org

For the formation of this compound, a key precursor is m,m'-dimethylstilbene. soton.ac.ukresearchgate.netresearchgate.net The generally accepted mechanism for this type of reaction is as follows:

Photoisomerization : Upon UV irradiation, the more stable trans-stilbene (B89595) isomer undergoes isomerization to the cis-isomer. beilstein-journals.org Although only the cis-isomer can cyclize, the reaction can be performed on isomeric mixtures as the isomerization occurs in situ. researchtrends.net

Electrocyclization : The excited cis-stilbene (B147466) undergoes a 6π-electron electrocyclization. researchgate.net In accordance with Woodward-Hoffmann rules, this is a conrotatory process that forms a trans-4a,4b-dihydrophenanthrene intermediate. wikipedia.org In the case of m,m'-dimethylstilbene, one of the possible intermediates is trans-4a,4b-dihydro-4,5-dimethylphenanthrene.

Aromatization : The dihydrophenanthrene intermediate is typically unstable and can thermally revert to the cis-stilbene. nih.gov To obtain the stable phenanthrene (B1679779) product, the intermediate must be trapped. This is usually achieved through oxidation, which removes the two hydrogen atoms at the 4a and 4b positions, leading to aromatization. wikipedia.org Iodine is a commonly used oxidant for this purpose, as it was found to improve reaction yields and allow for more concentrated solutions. nih.govbeilstein-journals.org The oxidation step results in the formation of this compound.

While the stilbene-based Mallory reaction is the most prominent, computational studies have also explored other pathways. For instance, the free energy profiles for the cyclization of 2-ethynyl-2',6-dimethylbiphenyl into this compound have been investigated using computational methods. mpg.de

Photorearrangement Reactions of this compound Precursors

The photorearrangement of precursors to this compound is centered on the photocyclization of stilbenoids. The key reactive intermediate in this process is the trans-4a,4b-dihydrophenanthrene derivative. wikipedia.org This intermediate exists in a dynamic equilibrium; it can either proceed forward to the final aromatic product through oxidation or undergo a competing thermal ring-opening reaction that reverts it to the cis-stilbene precursor. nih.govresearchgate.netresearchgate.net

In some non-oxidative conditions, suitably substituted dihydrophenanthrenes may undergo irreversible elimination reactions or hydrogen shifts to achieve aromatization, although oxidation is the most common method. wikipedia.orgmdpi.com

Influence of Steric and Electronic Effects on Photoreaction Outcomes

Steric and electronic factors play a crucial role in dictating the regioselectivity and efficiency of photocyclization reactions, particularly in the formation of sterically hindered products like this compound.

When using an unsymmetrically substituted stilbene, the cyclization can occur at one of two non-equivalent ortho carbons, with the preferred pathway often determined by electronic factors that favor the most stabilized dihydrophenanthrene intermediate. wikipedia.org For symmetrically substituted precursors like m,m'-dimethylstilbene, the outcome is governed by the conformational equilibrium of the starting material and the steric hindrance in the transition states of cyclization. soton.ac.ukmdpi.com

The photocyclization of m,m'-dimethylstilbene can theoretically yield three different isomers: 2,5-dimethylphenanthrene, 2,7-dimethylphenanthrene, and the sterically crowded this compound. soton.ac.uk

Three ground-state conformers of the stilbene are in equilibrium. soton.ac.uk

Each conformer can undergo photocyclization to a corresponding dihydrophenanthrene intermediate. soton.ac.uk

Oxidation of these intermediates leads to the mixture of final products. soton.ac.uk

Studies have shown that the formation of this compound is subject to "modest steric hindrance". researchgate.netresearchgate.net This hindrance arises from the interaction of the two methyl groups in the fjord region of the phenanthrene core. The product distribution from the photocyclization of m,m'-dimethylstilbene deviates from a purely statistical distribution, reflecting these steric effects. nih.gov For example, one study reported a product ratio where this compound was formed in significant, though not always dominant, amounts compared to the less-hindered 2,5- and 2,7-isomers. soton.ac.uk The relative yield of the 4,5-isomer was also found to be highly dependent on the iodine concentration, suggesting that the sterically hindered dihydrophenanthrene precursor is more susceptible to thermal ring-opening than its less-hindered counterparts. researchgate.netresearchgate.net

Product Distribution from the Photocyclization of m,m'-Dimethylstilbene
ProductSubstitution PatternRelative Steric HindranceReported Observations
This compoundMethyl groups in the sterically crowded "fjord" regionHighFormation is subject to modest steric hindrance; yield is sensitive to oxidant concentration. soton.ac.ukresearchgate.netresearchgate.net
2,7-DimethylphenanthreneMethyl groups are remote from each otherLowA major product in the isomeric mixture. soton.ac.uk
2,5-DimethylphenanthreneMethyl groups are on different rings, one is in the "bay" regionModerateA major product in the isomeric mixture. soton.ac.uk

Characterization of Excited State Intermediates and Photophysical Properties

The characterization of the transient species involved in the formation of this compound is essential for a complete understanding of its photochemical reactivity. The primary excited-state intermediate is the trans-4a,4b-dihydro-4,5-dimethylphenanthrene, formed via a 6π-electrocyclization from the excited singlet state of cis-m,m'-dimethylstilbene. wikipedia.org

This dihydrophenanthrene intermediate is generally short-lived and not isolated under typical oxidative conditions. wikipedia.orgnih.gov Its existence and properties are often inferred from kinetic studies and trapping experiments. The competition between its oxidation to this compound and its thermal ring-opening to the precursor stilbene is a key feature of its reactivity. researchgate.netresearchgate.net

Modern techniques are employed to study such fleeting intermediates and the photophysical properties of the final product:

Transient Absorption Spectroscopy : This technique is widely used to monitor the formation and decay of short-lived excited states and intermediates, such as the dihydrophenanthrene species and triplet states, in real-time. researchgate.netrsc.org

Computational Chemistry : Quantum chemical calculations, including Density Functional Theory (DFT) and Complete Active Space Self-Consistent Field (CASSCF) methods, are powerful tools for modeling the structures of excited states, calculating reaction energy profiles, and predicting photophysical properties. mpg.deresearchgate.netacs.org Such methods have been applied to study the excited states of phenanthrene derivatives and the cyclization pathways leading to them. mpg.deresearchgate.net

Spectroscopy : Standard spectroscopic methods like UV-Vis absorption and fluorescence spectroscopy are used to characterize the ground and excited singlet states of the final this compound product. The NIST Chemistry WebBook provides reference data, including its IR spectrum. nist.gov

While detailed experimental photophysical data such as fluorescence quantum yields (ΦF) and excited-state lifetimes (τ) for this compound are not widely compiled in single sources, the table below summarizes the key species and the methods used for their characterization in this and related systems.

Intermediates and Characterization Methods
SpeciesRole in PhotoreactionTypical Characterization Methods
cis-m,m'-Dimethylstilbene (Excited Singlet State)Reactant for electrocyclizationTransient Absorption Spectroscopy, Fluorescence Spectroscopy, Computational Modeling (DFT, CASSCF) rsc.orgacs.org
trans-4a,4b-Dihydro-4,5-dimethylphenanthreneKey cyclized intermediateKinetic Studies (via product analysis), Transient Absorption Spectroscopy, Computational Modeling researchgate.netresearchgate.netresearchgate.net
This compound (Excited States)Final productUV-Vis Absorption, Fluorescence Spectroscopy, Transient Absorption Spectroscopy, Computational Modeling researchgate.netresearchgate.net

Advanced Applications and Future Research Directions of 4,5 Dimethylphenanthrene

Role as Chiral Scaffolds and Ligands in Asymmetric Synthesis and Catalysis

Asymmetric synthesis, which aims to selectively produce one of a pair of enantiomers, is fundamental to modern chemistry, particularly in the pharmaceutical and fine chemical industries. mdpi.com A key strategy in this field is the use of chiral catalysts, where a small amount of a chiral molecule directs the stereochemical outcome of a reaction. cardiff.ac.uk Chiral scaffolds are rigid molecular frameworks that can be functionalized to create these catalysts or ligands. nih.gov

The twisted structure of 4,5-dimethylphenanthrene makes it an excellent candidate for a chiral scaffold. ethernet.edu.et Its C₂-symmetry and conformational rigidity, resulting from the steric clash of the methyl groups, provide a well-defined three-dimensional space. ethernet.edu.etuzh.ch By chemically modifying the phenanthrene (B1679779) ring, it is possible to introduce coordinating groups (e.g., phosphines, amines, or carboxylates). These functionalized derivatives can then act as chiral ligands that bind to a metal center. The resulting metal-ligand complex creates a chiral environment that can effectively control the stereoselectivity of a wide range of chemical transformations, such as hydrogenations, cross-coupling reactions, or cycloadditions. The development of such ligands is a crucial challenge in advancing asymmetric catalysis. nih.gov

Table 1: Key Features of this compound as a Chiral Scaffold
Structural FeatureOriginImplication for CatalysisReference
Inherent Helical ChiralitySteric repulsion between methyl groups at C4 and C5 positions.Provides a stable, non-planar chiral backbone for ligand design. ethernet.edu.etuzh.ch
C₂-SymmetrySymmetrical twist of the phenanthrene system.Often leads to higher enantioselectivity in catalysis by reducing the number of possible competing transition states. uzh.ch
Structural RigidityLocked conformation due to steric strain.Ensures effective transmission of chiral information from the ligand to the reacting substrate. ethernet.edu.et
Modifiable Aromatic CoreThe phenanthrene ring system can undergo various substitution reactions.Allows for the synthesis of a diverse library of ligands with tunable electronic and steric properties. nih.gov

Potential in Materials Science Research

The distinct electronic and structural characteristics of this compound make it a promising platform for the development of novel functional materials.

Photochromic materials can reversibly change their optical properties, such as color, upon exposure to light, while NLO materials exhibit an optical response that is not linearly proportional to the intensity of incident light. nih.govresearchgate.net Both are critical for applications in optical data storage, switching, and processing. iiserkol.ac.in The conjugated π-system of the phenanthrene core is a common feature in molecules studied for NLO properties. iiserkol.ac.in

For this compound, design strategies to induce or enhance these properties would focus on chemical derivatization. Key considerations include:

Introduction of Donor-Acceptor Groups: Attaching electron-donating groups (e.g., -OMe, -NMe₂) and electron-accepting groups (e.g., -NO₂, -CN) to the aromatic framework can create a strong intramolecular charge-transfer character, which is a prerequisite for significant second-order NLO activity.

Extending Conjugation: Synthesizing derivatives with extended π-systems could shift the absorption spectra and enhance NLO responses.

Photoswitchable Moieties: Incorporating known photochromic units, such as spiropyrans or diarylethenes, onto the this compound scaffold could create materials where the chiroptical properties can be modulated by light. researchgate.net

The intrinsic helical twist of this compound serves as a fundamental building block for creating larger, ordered chiral superstructures. ethernet.edu.etuzh.ch This bottom-up approach is a powerful strategy in materials science. By incorporating the this compound unit into polymers or liquid crystals, its molecular chirality can be translated into macroscopic material properties. Such materials are sought after for applications in chiral separations, sensors, and asymmetric electronics. The well-defined twist angle and rigidity of the this compound core provide a predictable and stable element for constructing these complex architectures. uzh.ch

Circularly polarized luminescence (CPL) is an emission phenomenon where a chiral molecule emits left- or right-circularly polarized light. rsc.orgrsc.org CPL-active materials are at the forefront of research for applications in 3D displays, quantum encryption, and chiroptical sensing. researchgate.net A high luminescence dissymmetry factor (g_lum_) is a key metric for CPL performance.

Helically chiral molecules, or helicenes, are a well-known class of CPL emitters. researchgate.net The twisted π-conjugated system of this compound makes it structurally analogous to a short helicene. This suggests a strong potential for its derivatives to function as CPL emitters. researchgate.net Research in this area focuses on synthesizing derivatives that combine the inherent chirality of the this compound core with highly fluorescent chromophores to achieve strong emission and a high g_lum_ value.

Development of Helically Twisted Molecular Architectures for Chiral Materials

Theoretical Modeling for Rational Design of Functional Derivatives

Modern computational chemistry provides powerful tools for predicting the properties of molecules before their synthesis, enabling a process of rational design. For this compound and its potential derivatives, theoretical modeling, particularly using Density Functional Theory (DFT), is invaluable. researchgate.netacs.org

These computational methods can accurately predict a range of properties, guiding experimental efforts and providing deep insight into structure-property relationships. For example, calculations can determine the precise dihedral angle of the helical twist, the strain energy associated with the methyl group repulsion, and the energy barrier to racemization. acs.org Furthermore, time-dependent DFT (TD-DFT) can simulate chiroptical properties like electronic circular dichroism (ECD) and CPL spectra, helping to identify which derivatives would be the most promising candidates for optical materials. researchgate.net This synergy between theoretical prediction and experimental synthesis accelerates the discovery of new functional molecules based on the this compound scaffold.

Table 2: Properties of this compound Derivatives Amenable to Theoretical Modeling
Property CategorySpecific PropertiesComputational MethodRelevanceReference
StructuralGround state geometry, bond lengths, twist angle, strain energy.DFTUnderstanding the fundamental structure and stability. acs.org
ElectronicHOMO/LUMO energies, electron density distribution, dipole moment.DFTPredicting reactivity and designing for NLO/electronic applications. researchgate.net
ChiropticalElectronic Circular Dichroism (ECD) spectra, optical rotation, Circularly Polarized Luminescence (CPL) characteristics.TD-DFTScreening candidates for chiral sensors and CPL emitters. researchgate.net
DynamicRacemization energy barriers, vibrational frequencies.DFTAssessing the stereochemical stability of chiral derivatives. researchgate.net

Interdisciplinary Research Opportunities Focusing on Structure-Activity Relationships in a Chemical Context

The study of this compound exemplifies a classic structure-activity relationship, where a simple structural modification—the placement of two methyl groups—induces a profound change in molecular shape and gives rise to a host of potential functions. researchgate.net This opens numerous avenues for interdisciplinary research that bridge the traditional sub-disciplines of chemistry.

Future opportunities lie at the intersection of:

Organic Synthesis and Catalysis: Designing and creating novel, highly efficient chiral ligands based on the this compound scaffold for new asymmetric transformations.

Physical and Computational Chemistry: Combining advanced spectroscopy (like CPL measurements) with high-level theoretical modeling to build a comprehensive understanding of the excited-state dynamics and chiroptical response of these twisted molecules.

Materials Science and Polymer Chemistry: Integrating the chiral this compound motif into advanced materials like conjugated polymers, metal-organic frameworks (MOFs), or liquid crystals to create systems with unique optical or electronic properties.

By exploring these synergies, the scientific community can fully unlock the potential of this helically twisted arene, transforming it from a molecule of structural curiosity into a versatile platform for functional chemical innovation.

Q & A

Basic: What structural features of 4,5-dimethylphenanthrene influence its crystal packing efficiency?

Answer:
The twisted backbone of this compound introduces inherent chirality, while steric hindrance from the two methyl groups disrupts molecular planarity. These features create a sparse potential energy landscape with limited low-energy packing motifs, resulting in inefficient crystal packing and low experimental density (1.25 g cm⁻³). Computational studies reveal that weak van der Waals interactions (e.g., methyl-methyl interactions) dominate the stabilization of its crystal structures, which are challenging to generate due to the molecule’s non-planar geometry .

Basic: Which experimental techniques are used to study methyl group dynamics in this compound?

Answer:
Proton NMR relaxometry and X-ray diffraction are combined to investigate methyl group reorientation dynamics. The crowded environment of the aromatic ring in this compound distorts its planar structure, leading to complex motional behavior. These techniques reveal temperature-dependent rotational barriers and intermolecular interactions, providing insights into how steric hindrance impacts molecular motion in the solid state .

Advanced: How does the evolutionary niching method in GAtor improve crystal structure prediction for this compound?

Answer:
The evolutionary niching algorithm in GAtor penalizes over-sampled regions of the potential energy surface, enabling exploration of narrow funnels where the experimental structure resides. This method overcomes biases in initial genetic algorithm (GA) pools and selection drift, which are critical for this compound due to its sparse energy landscape. Niching increases the likelihood of generating the experimentally observed chiral packing motif (space group P2₁), which traditional energy-based fitness functions often miss .

Advanced: Why does this compound exhibit a large energy gap between its experimental structure and other predicted polymorphs?

Answer:
The molecule’s chirality and steric hindrance restrict the diversity of viable packing motifs. Only two putative structures lie within 10 kJ mol⁻¹ of the experimental structure, with a significant energy gap to higher-energy polymorphs. Hierarchical reranking using DFT methods (e.g., PBE + TS) confirms the experimental structure’s stability, as dispersion interactions and chirality enforce a narrow funnel in the energy landscape, reducing polymorphism .

Basic: How does the UV spectrum of this compound differ from phenanthrene, and what structural factors cause this?

Answer:
Substitution with methyl groups at the 4,5-positions induces a bathochromic shift in the UV spectrum compared to phenanthrene. This shift arises from electronic effects that alter the π-π* transitions, while steric crowding reduces vibrational fine structure. Similar effects are observed in substituted helicenes, where bulky substituents perturb conjugation and molecular conformation .

Advanced: What challenges arise when applying DFT methods to predict relative lattice energies of this compound polymorphs?

Answer:
The choice of exchange-correlation functional and dispersion correction (e.g., TS vs. MBD methods) introduces system-dependent variability. For this compound, weak van der Waals interactions dominate, making energy rankings less sensitive to functional choice. However, finite-temperature effects and subtle differences in methyl-methyl interactions can shift energy hierarchies. Validation against experimental data is critical to ensure accuracy, as over-stabilization of specific motifs (e.g., hydrogen bonds in DATB) does not apply here .

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